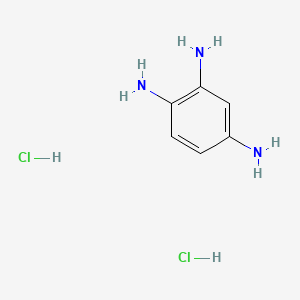

1,2,4-Benzenetriamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,2,4-triamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMFFOLUBJFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-71-4 (Parent) | |

| Record name | 1,2,4-Triaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060652 | |

| Record name | 1,2,4-Benzenetriamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-47-4 | |

| Record name | 1,2,4-Triaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetriamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Benzenetriamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-triyltriamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAMINOBENZENE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67F5RO7ZK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 1,2,4-Benzenetriamine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key applications of 1,2,4-Benzenetriamine dihydrochloride. This aromatic triamine serves as a critical building block in the synthesis of a wide array of organic compounds, from pharmaceuticals and dyes to advanced materials.

Core Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with three amino groups at the 1, 2, and 4 positions.[1] The dihydrochloride salt form significantly enhances its stability and water solubility compared to its highly unstable and air-sensitive free base, 1,2,4-triaminobenzene.[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value | Source(s) |

| CAS Number | 615-47-4 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [1][5] |

| Molecular Weight | 196.08 g/mol | [1][2][5][6][7] |

| Appearance | Purple, Orange to Brown to Dark purple powder/crystal | [3][6] |

| Melting Point | 290°C | [4][5][8] |

| Boiling Point | 342.5°C at 760 mmHg | [4][5] |

| Flash Point | 191.2°C | [4][5] |

| Water Solubility | Slightly soluble | [4][5][8] |

| Stability | Hygroscopic; the free base is unstable in air and prone to oxidation | [1][5][8] |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [5][8] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the positions of the amino groups and the protonation state. |

| ¹³C NMR | Resonances for the six carbon atoms of the benzene ring. The carbons attached to the amino groups would show characteristic shifts. |

| FT-IR | N-H stretching vibrations for the primary amine groups, C-N stretching, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (1,2,4-benzenetriamine) and fragmentation patterns characteristic of the loss of amino groups and ring fragmentation. |

Experimental Protocols

The synthesis of this compound is well-established, with primary routes involving the reduction of nitroaromatic precursors or multi-step synthesis from dichlorobenzene derivatives.[1]

Synthesis from m-Dichlorobenzene

One common industrial method begins with m-dichlorobenzene and proceeds through nitration, ammonolysis, and catalytic hydrogenation steps.[1][3]

Step 1: Nitration of m-Dichlorobenzene

-

In a suitable reaction vessel, m-dichlorobenzene is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.

-

The reaction is typically carried out at a low temperature initially, followed by a period at a higher temperature to ensure complete dinitration, yielding 1,3-dichloro-4,6-dinitrobenzene.[3]

Step 2: Ammonolysis

-

The resulting 1,3-dichloro-4,6-dinitrobenzene is subjected to ammonolysis.

-

A molar ratio of 1,3-dichloro-4,6-dinitrobenzene to aqueous ammonia of 1:(10-14) is used, and the reaction is conducted for 3.5-4 hours to produce 4,6-dinitro-1,3-phenylenediamine.[3]

Step 3: Catalytic Hydrogenation

-

The 4,6-dinitro-1,3-phenylenediamine is reduced via catalytic hydrogenation.

-

The dinitro compound, a palladium-carbon catalyst (Pd/C), and oxygen-free distilled water are used in a mass ratio of 1:0.05:10.[3]

-

The reaction is carried out under hydrogen pressure for 3-4 hours to yield 1,2,4-benzenetriamine.[3][9]

Step 4: Formation of the Dihydrochloride Salt

-

The resulting 1,2,4-benzenetriamine solution is treated with concentrated hydrochloric acid.

-

A volume ratio of the amine solution to concentrated hydrochloric acid of 1:(0.2-0.3) is used to precipitate the dihydrochloride salt.[3]

-

The product is then isolated by filtration, washed, and dried.

Below is a DOT script visualizing the general experimental workflow for the synthesis of this compound.

References

- 1. This compound | 615-47-4 | Benchchem [benchchem.com]

- 2. CAS 615-47-4: 1,2,4-Benzenetriamine, hydrochloride (1:2) [cymitquimica.com]

- 3. This compound | 615-47-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Cas 615-47-4,this compound | lookchem [lookchem.com]

- 6. 1,2,4-Triaminobenzene Dihydrochloride | CymitQuimica [cymitquimica.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | 615-47-4 [amp.chemicalbook.com]

- 9. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1,2,4-Benzenetriamine Dihydrochloride

CAS Number: 615-47-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4-Benzenetriamine dihydrochloride, a versatile chemical compound with significant applications in materials science and as a precursor for various functional molecules. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information. Furthermore, it explores the potential biological activities and cellular mechanisms of closely related compounds, offering insights for researchers in drug development.

Chemical and Physical Properties

This compound is the salt form of 1,2,4-benzenetriamine, which enhances its stability and solubility in aqueous solutions.[1] The free base, 1,2,4-triaminobenzene, is highly susceptible to air oxidation.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 615-47-4 | [1] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |

| Molecular Weight | 196.08 g/mol | [1] |

| Appearance | Purple to orange to brown powder/crystals | [2][3] |

| Melting Point | 290 °C | [4] |

| Boiling Point | 342.5 °C at 760 mmHg | [4][5] |

| Solubility | Soluble in water | [6] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place under inert gas | [7][8] |

| Sensitivity | Air sensitive, hygroscopic | [7][8] |

Synthesis of this compound

A common and established method for synthesizing this compound is a multi-step process starting from m-dichlorobenzene.[1] This pathway involves nitration, ammonolysis, and catalytic hydrogenation.[1]

Experimental Protocol: Synthesis from m-Dichlorobenzene

This protocol is a composite of information from various sources describing the general steps. Specific conditions may require optimization.

Step 1: Nitration of m-Dichlorobenzene to 1,3-Dichloro-4,6-dinitrobenzene

-

Reagents: m-Dichlorobenzene, concentrated sulfuric acid, fuming nitric acid.

-

Procedure: In a suitable reactor, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled. m-Dichlorobenzene is added dropwise to the stirred acid mixture, maintaining a low temperature. After the addition is complete, the reaction temperature is carefully raised to complete the nitration. The reaction mixture is then poured onto ice, and the precipitated 1,3-dichloro-4,6-dinitrobenzene is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[9]

Step 2: Ammonolysis of 1,3-Dichloro-4,6-dinitrobenzene to 4,6-Dinitro-1,3-phenylenediamine

-

Reagents: 1,3-Dichloro-4,6-dinitrobenzene, aqueous ammonia.

-

Procedure: 1,3-Dichloro-4,6-dinitrobenzene is placed in a high-pressure reactor with aqueous ammonia. The reactor is sealed and heated to approximately 145-150 °C for 3.5-4 hours.[9] The molar ratio of 1,3-dichloro-4,6-dinitrobenzene to ammonia is typically in the range of 1:10 to 1:14.[9] After cooling, the resulting 4,6-dinitro-1,3-phenylenediamine is collected by filtration.

Step 3: Catalytic Hydrogenation of 4,6-Dinitro-1,3-phenylenediamine to 1,2,4-Benzenetriamine

-

Reagents: 4,6-Dinitro-1,3-phenylenediamine, palladium on carbon (Pd/C) catalyst, deoxygenated distilled water, hydrogen gas.

-

Procedure: 4,6-Dinitro-1,3-phenylenediamine, deoxygenated water, and a Pd/C catalyst (e.g., 5% by weight of the dinitro compound) are placed in a hydrogenation autoclave.[9] The reactor is purged with nitrogen and then pressurized with hydrogen to 1-1.5 MPa. The reaction is carried out at approximately 85 °C for 3-4 hours with stirring.[9] The hot reaction mixture is then filtered under a nitrogen atmosphere to remove the catalyst.

Step 4: Formation of this compound

-

Reagents: 1,2,4-Benzenetriamine solution from Step 3, concentrated hydrochloric acid.

-

Procedure: To the filtrate containing 1,2,4-benzenetriamine, concentrated hydrochloric acid is added (typically in a volume ratio of 1:0.2 to 1:0.3 of amine solution to acid).[9] The dihydrochloride salt precipitates and can be collected by filtration, washed with a suitable solvent, and dried.

Applications

This compound is a valuable building block in several areas of research and industry.

Table 2: Applications of this compound

| Application | Description | Reference(s) |

| Fluorescent Carbon Dots | Serves as a nitrogen-rich precursor for the synthesis of multicolor fluorescent carbon dots, which have applications in white-light-emitting diodes and as fluorescent probes. | [1][9] |

| Polymers and COFs | Acts as a building block for polymers and as an amine linker for the construction of Covalent Organic Frameworks (COFs). | [1] |

| Dyes and Pigments | Used as an intermediate in the synthesis of various dyes and pigments. | [1] |

| Agrochemicals | A precursor in the development of new agrochemical compounds. | [10] |

| Pharmaceuticals | A starting material for the synthesis of pharmaceutically active molecules, including anticonvulsants. | [1][10] |

| Corrosion Inhibitor | Shows potential as a corrosion inhibitor for various metals. | [1] |

| Antimicrobial and Anticancer Research | Studied for its potential antimicrobial and anticancer properties. | [1] |

Experimental Protocol: Hydrothermal Synthesis of Fluorescent Carbon Dots

This protocol is adapted from a method for a similar precursor, 1,2,4,5-benzenetetramine, and may require optimization for this compound.[1]

-

Reagents: this compound, deionized water.

-

Procedure:

-

Dissolve this compound in deionized water to create a precursor solution.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature in the range of 170-180 °C for a duration of 5.5 to 8 hours.[1]

-

After the reaction, allow the autoclave to cool to room temperature.

-

The resulting dark solution containing carbon dots is then purified. Purification can be achieved by centrifugation to remove larger particles, followed by dialysis (e.g., using a 1 kDa MWCO dialysis bag) against deionized water for 48 hours to remove unreacted precursors and small molecules.[1]

-

The purified carbon dot solution can be stored at 4 °C in the dark.

-

Biological Activity and Potential Signaling Pathways

Direct studies on the signaling pathways affected by 1,2,4-benzenetriamine are limited. However, research on the related benzene metabolite, 1,2,4-benzenetriol, provides insights into potential mechanisms of cytotoxicity, particularly in myeloid cells.[5][11] This compound has been shown to induce halogenative stress, leading to DNA damage and apoptosis.[5]

The proposed mechanism involves the intracellular generation of hydrogen peroxide (H₂O₂) by 1,2,4-benzenetriol.[5] In myeloid cells, which have high levels of myeloperoxidase (MPO), H₂O₂ is converted to hypochlorous acid (HOCl).[5][11] HOCl is a potent oxidizing and halogenating agent that can lead to the formation of halogenated DNA and tyrosines, causing cellular damage and triggering apoptosis.[5]

Safety Information

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | [11] |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | [11] |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [11] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[11]

-

Skin Contact: Wash off immediately with soap and plenty of water.[11]

-

Inhalation: Move to fresh air.[11]

-

Ingestion: Do NOT induce vomiting. Drink plenty of water.[11]

In all cases of exposure, seek medical attention.[11]

Conclusion

This compound is a chemical intermediate with significant potential in the development of advanced materials and as a precursor in organic synthesis. Its utility in creating fluorescent carbon dots and as a building block for polymers highlights its importance in materials science. While direct evidence of its interaction with specific biological signaling pathways is currently limited, studies on the related compound, 1,2,4-benzenetriol, suggest a potential for inducing cellular stress and apoptosis, which warrants further investigation for drug development purposes. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature. This guide serves as a foundational resource for understanding and utilizing this compound in scientific and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrothermal Synthesis of High-Yield Red Fluorescent Carbon Dots with Ultra-Narrow Emission by Controlled O/N Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzene metabolite, 1,2,4-benzenetriol, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Human DNA damage induced by 1,2,4-benzenetriol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzene metabolite 1,2,4-benzenetriol induces halogenated DNA and tyrosines representing halogenative stress in the HL-60 human myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 1,2,4-Benzenetriamine dihydrochloride from m-dichlorobenzene

An In-depth Technical Guide to the Synthesis of 1,2,4-Benzenetriamine Dihydrochloride from m-Dichlorobenzene

Introduction

1,2,4-Benzenetriamine and its salts are valuable chemical intermediates, particularly in the synthesis of dyes, pigments, polymers, and pharmaceutical agents.[1] Its trifunctional nature, featuring three amine groups on a benzene ring, allows for diverse chemical modifications, making it a crucial building block for complex organic molecules.[1] This guide provides a comprehensive, step-by-step technical overview for the synthesis of this compound, commencing from the readily available starting material, m-dichlorobenzene. The described pathway involves a sequence of nitration, nucleophilic aromatic substitution (ammonolysis), and reduction reactions.[2][3]

This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. It offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.

Overall Synthetic Pathway

The transformation of m-dichlorobenzene into this compound is a multi-step process. The logical flow of this synthesis is illustrated in the diagram below. Each step is designed to introduce the required functional groups in a controlled manner, leading to the desired product. The key stages are:

-

Dinitration: Introduction of two nitro groups onto the m-dichlorobenzene ring.

-

Ammonolysis: Selective substitution of one chlorine atom with an amino group.

-

Reduction: Conversion of the two nitro groups into amino groups.

-

Salt Formation: Isolation of the final product as a stable dihydrochloride salt.

Caption: Synthetic workflow from m-Dichlorobenzene to the final product.

Quantitative Data Summary

The following table summarizes key quantitative parameters for each step of the synthesis. Yields and conditions are based on documented procedures and may vary based on experimental scale and specific laboratory conditions.

| Step | Reaction | Starting Material | Key Reagents | Conditions | Product | Yield (%) |

| 1 | Dinitration | m-Dichlorobenzene | Conc. H₂SO₄, Fuming HNO₃ | 99 °C, 1 hour | 1,3-Dichloro-4,6-dinitrobenzene | ~85%[4] |

| 2 | Ammonolysis | 1,3-Dichloro-4,6-dinitrobenzene | Aqueous Ammonia (NH₃·H₂O) | 145-150 °C, High Pressure | 3-Chloro-4,6-dinitroaniline | Not specified |

| 3 | Reduction | 3-Chloro-4,6-dinitroaniline | H₂, Pd/C Catalyst, H₂O | 85 °C, 1-1.5 MPa Hydrogen | 1,2,4-Benzenetriamine | Not specified |

| 4 | Salt Formation | 1,2,4-Benzenetriamine | Hydrochloric Acid (HCl) | Aqueous Solution | This compound | High |

*Note: The intermediate from Step 2 is inferred based on the final product structure. Some sources name this intermediate 4,6-dinitro-1,3-benzenediamine, which would result from a double substitution.[3][5] However, this would lead to a tetra-amine final product. The protocol described here assumes a selective mono-amination followed by reduction and dehalogenation.

Experimental Protocols

Step 1: Dinitration of m-Dichlorobenzene

This step involves the electrophilic aromatic substitution of m-dichlorobenzene to yield 1,3-dichloro-4,6-dinitrobenzene. The two chlorine atoms are deactivating but direct the incoming nitro groups to the ortho and para positions.

Methodology: A mixture of concentrated sulfuric acid (e.g., 340 g) and fuming nitric acid is prepared in a reaction vessel equipped with a mechanical stirrer and a thermometer.[3][4] m-Dichlorobenzene (e.g., 50 g) is added portion-wise to the mixed acid, controlling the initial exothermic reaction.[4][6] The mixture is then heated, for instance at 99 °C, for approximately one hour with continuous shaking or stirring to ensure complete reaction.[4] After cooling, the reaction mixture is carefully poured onto crushed ice, causing the solid product to precipitate. The precipitate is collected by filtration, washed thoroughly with water until free of acid, and dried under a vacuum. The crude product contains primarily 1,3-dichloro-4,6-dinitrobenzene (approx. 85%) along with the 1,3-dichloro-2,4-dinitrobenzene isomer (approx. 15%).[4] Further purification can be achieved by recrystallization from ethanol or concentrated sulfuric acid to isolate the desired 1,3-dichloro-4,6-dinitrobenzene isomer.[4]

Step 2: Ammonolysis of 1,3-Dichloro-4,6-dinitrobenzene

In this step, a nucleophilic aromatic substitution (SNAr) is performed. The strong electron-withdrawing nitro groups activate the aryl chloride towards substitution by a nucleophile, in this case, ammonia.

Methodology: 1,3-Dichloro-4,6-dinitrobenzene is charged into a high-pressure autoclave.[3][5] Aqueous ammonia (ammonia water) is added as the aminating agent and solvent. The reactor is sealed, and the mixture is heated to a temperature of 145–150 °C.[3][5] The reaction is maintained under pressure at this temperature for a sufficient duration to achieve substitution of one chlorine atom. After cooling, the reactor is vented, and the product mixture is processed. The resulting product, 3-chloro-4,6-dinitroaniline, can be isolated and purified using standard techniques such as recrystallization.

Step 3: Reduction of 3-Chloro-4,6-dinitroaniline

This step involves the simultaneous reduction of both nitro groups to primary amines and the hydrogenolysis of the remaining chloro group to yield the 1,2,4-benzenetriamine free base. Catalytic hydrogenation is an effective method for this transformation.[2][3]

Methodology: The dinitro intermediate (3-chloro-4,6-dinitroaniline), oxygen-free distilled water, and a palladium-on-carbon catalyst (e.g., 5-10% Pd/C) are placed in a hydrogenation autoclave.[3][5] The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen gas to 1-1.5 MPa. The reaction mixture is heated to 85 °C and stirred vigorously to ensure efficient contact between the substrate, catalyst, and hydrogen.[3][5] The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the reaction mixture is hot-filtered under a nitrogen atmosphere to remove the palladium catalyst.[3] The resulting filtrate is an aqueous solution of 1,2,4-benzenetriamine.

Step 4: Formation of this compound

The final step is the conversion of the unstable triamine free base into its stable dihydrochloride salt for easier handling, storage, and purification.

Methodology: The aqueous filtrate containing 1,2,4-benzenetriamine from the previous step is acidified by the addition of concentrated hydrochloric acid. The addition of HCl protonates the amine groups, leading to the precipitation of this compound, which has lower solubility in the acidic aqueous medium. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or ether) to remove impurities, and dried under vacuum to yield the final product as a crystalline solid, often appearing as a purple or off-white powder.[1][3]

References

- 1. CAS 615-47-4: 1,2,4-Benzenetriamine, hydrochloride (1:2) [cymitquimica.com]

- 2. This compound | 615-47-4 | Benchchem [benchchem.com]

- 3. This compound | 615-47-4 [chemicalbook.com]

- 4. CCCXXV.—The dinitration of m-dichlorobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Cas 615-47-4,this compound | lookchem [lookchem.com]

- 6. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]

1,2,4-Benzenetriamine dihydrochloride molecular structure and formula

This technical guide provides a comprehensive overview of 1,2,4-Benzenetriamine dihydrochloride, a significant chemical intermediate in various industrial and research applications. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and Formula

This compound is an aromatic amine, characterized by a benzene ring substituted with three amine (-NH2) groups at the 1, 2, and 4 positions. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

Molecular Formula: C₆H₉N₃·2HCl[2]

Synonyms: 1,2,4-Triaminobenzene dihydrochloride, Benzene-1,2,4-triamine dihydrochloride.[1]

Structural Representation:

-

SMILES: NC1=C(N)C=CC(N)=C1.Cl.Cl[1]

-

InChI: InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H[1]

The spatial arrangement of the amine groups on the benzene ring makes it a versatile building block in organic synthesis.[3]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 615-47-4 | [2][4] |

| Molecular Weight | 196.08 g/mol | [2] |

| Appearance | Orange to Brown to Dark purple powder/crystal | [2] |

| Melting Point | 290°C | [5][6] |

| Boiling Point | 342.5°C at 760 mmHg | [5][6] |

| Flash Point | 191.2°C | [5][6] |

| Water Solubility | Soluble | [1][6] |

| Stability | Hygroscopic | [5][6] |

Experimental Protocols: Synthesis

A well-established method for synthesizing this compound involves a multi-step process starting from m-dichlorobenzene.[4][7] This pathway includes nitration, ammonolysis, and catalytic hydrogenation.[4][7]

Step 1: Nitration of m-dichlorobenzene

-

Objective: To produce 1,3-dichloro-4,6-dinitrobenzene.

-

Procedure: m-dichlorobenzene is added dropwise to a mixed acid system of concentrated sulfuric acid and fuming nitric acid at low temperature, followed by high-temperature nitration.[4]

Step 2: Ammonolysis

-

Objective: To synthesize 4,6-dinitro-1,3-phenylenediamine.

-

Procedure: The 1,3-dichloro-4,6-dinitrobenzene from the previous step is placed in a high-pressure reactor with aqueous ammonia. The temperature is raised to 145-150°C to facilitate the ammonolysis reaction.[4]

Step 3: Catalytic Hydrogenation

-

Objective: To reduce the dinitro compound to 1,2,4-Benzenetriamine.

-

Procedure: 4,6-dinitro-1,3-phenylenediamine, deoxygenated distilled water, and a palladium-carbon (Pd/C) catalyst are placed in a hydrogenation autoclave.[4] The reaction is carried out under a hydrogen atmosphere of 1-1.5 MPa at 85°C.[4]

Step 4: Formation of Dihydrochloride Salt

-

Objective: To isolate the final product as a stable salt.

-

Procedure: After the hydrogenation is complete, the catalyst is removed by hot filtration under a nitrogen atmosphere. The resulting solution contains 1,2,4-triaminobenzene, which is then treated with hydrochloric acid to precipitate the dihydrochloride salt.[4]

Visualizations

The following diagrams illustrate the synthesis workflow and the diverse applications of this compound.

Caption: Synthesis pathway of this compound.

Caption: Key application areas of this compound.

Applications in Research and Development

This compound is a versatile intermediate with a growing number of applications in both industrial and academic research.

-

Pharmaceutical Synthesis: Its derivatives are crucial in the development of advanced anticonvulsant drugs.[7] A notable example is its use as a precursor for Pynegabine, a structural analog of the antiepileptic drug retigabine.[7]

-

Fluorescent Probes: The unique structure of 1,2,4-benzenetriamine has been leveraged to create fluorescent probes for biological imaging, including intracellular pH imaging.[7] This is vital for studying cellular processes and diagnosing diseases linked to pH imbalances.[7]

-

Nanomaterials: As a nitrogen-rich aromatic compound, it serves as an excellent carbon and nitrogen source for synthesizing fluorescent carbon dots.[4][7][8] These nanomaterials are of significant interest due to their unique optical properties, low toxicity, and good biocompatibility.[7]

-

Polymer Chemistry: It acts as a building block for high-performance polymers and as an amine linker for Covalent Organic Frameworks (COFs).[7]

-

Industrial Applications: It is also used as an intermediate for dyes, pigments, agrochemicals, and as a corrosion inhibitor for various metals.[7]

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin.[6] It can cause skin and respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[5][6]

References

- 1. CAS 615-47-4: 1,2,4-Benzenetriamine, hydrochloride (1:2) [cymitquimica.com]

- 2. 1,2,4-Triaminobenzene Dihydrochloride | CymitQuimica [cymitquimica.com]

- 3. Buy Benzene-1,2,4-triamine | 615-71-4 [smolecule.com]

- 4. This compound | 615-47-4 [chemicalbook.com]

- 5. Cas 615-47-4,this compound | lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 615-47-4 | Benchchem [benchchem.com]

- 8. This compound CAS#: 615-47-4 [amp.chemicalbook.com]

solubility of 1,2,4-Benzenetriamine dihydrochloride in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,4-Benzenetriamine dihydrochloride in aqueous and organic media. Due to the limited availability of precise quantitative data for this specific compound, this document synthesizes qualitative information, data from structurally similar molecules, and standardized experimental protocols to offer a practical resource for laboratory work.

Introduction

This compound is an aromatic amine salt with potential applications in chemical synthesis and pharmaceutical research. Understanding its solubility is a critical first step in the design of experimental protocols, formulation development, and toxicological studies. This guide aims to provide a thorough understanding of its solubility characteristics.

Solubility Data

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | Water | Slightly soluble / Soluble | The dihydrochloride salt form enhances water solubility compared to the free base. |

| Organic Solvents | No specific data available | General principles suggest solubility in polar organic solvents. | |

| 1,4-Phenylenediamine dihydrochloride | Water | ≥ 100 mg/mL at 21°C (70°F)[1][2] | Structurally similar di-amine dihydrochloride. |

| 1,3,5-Triaminobenzene | Water | Soluble[3][4] | Isomer of the free base. |

| Acetone | Soluble[3][4] | ||

| Alcohol | Soluble[3][4] | ||

| Diethyl Ether | Insoluble[3][4] | ||

| Benzene (cold) | Insoluble[3][4] | ||

| Carbon Tetrachloride | Insoluble[3][4] | ||

| Petroleum Ether | Insoluble[3][4] |

Experimental Protocols for Solubility Determination

The following protocols are based on established international guidelines and general laboratory methods for determining the solubility of chemical substances.

Aqueous Solubility Determination (Adapted from OECD Test Guideline 105: Flask Method)

This method is suitable for substances with a solubility of 10 mg/L or higher and is the recommended starting point for determining the water solubility of this compound.[5][6][7]

Principle: A supersaturated solution is prepared by adding an excess of the test substance to water. The mixture is then equilibrated at a constant temperature, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Centrifuge (optional)

-

Analytical balance

-

pH meter

-

Suitable analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add about 100 mg of this compound to 10 mL of water in a flask. Shake for 24 hours at 20-25°C. Visually inspect for undissolved particles. If fully dissolved, repeat with a larger amount of substance. This helps in determining the appropriate amount for the definitive test.

-

Definitive Test: a. Add an excess amount of this compound (determined from the preliminary test) to a known volume of deionized water in a flask. b. Place the flask in a constant temperature bath and stir for at least 24 hours. A longer equilibration time (e.g., 48 hours) may be necessary. c. After equilibration, allow the mixture to settle. d. Separate the aqueous phase from the undissolved solid. This can be achieved by centrifugation or filtration. Ensure the separation method does not alter the concentration of the dissolved substance. e. Measure the pH of the saturated solution. f. Quantify the concentration of this compound in the clear aqueous phase using a validated analytical method.

Data Analysis: The solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL) at the specified temperature and pH.

Organic Solvent Solubility Determination

A general protocol for determining the solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol is outlined below.

Procedure:

-

Add a pre-weighed amount of this compound (e.g., 1-10 mg) to a vial.

-

Incrementally add the organic solvent (e.g., in 100 µL portions) to the vial.

-

After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any remaining solid particles.

-

Continue adding solvent until the solid is completely dissolved.

-

The solubility can be expressed as the concentration at which the compound is fully dissolved (e.g., mg/mL).

Visualizations

The following diagrams illustrate the workflow for solubility determination and the logical progression of solubility testing.

References

- 1. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1,3,5-TRIAMINOBENZENE | 108-72-5 [chemicalbook.com]

- 4. 1,3,5-TRIAMINOBENZENE CAS#: 108-72-5 [m.chemicalbook.com]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

1,2,4-Benzenetriamine Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1,2,4-Benzenetriamine dihydrochloride (CAS No. 615-47-4). Understanding the chemical and physical characteristics of this compound is critical for ensuring its integrity, purity, and performance in research and development applications, from chemical synthesis to the development of novel materials and pharmaceuticals.

Compound Profile and Properties

This compound is an aromatic amine salt, appearing as a white to off-white or sometimes orange to dark purple crystalline solid or powder.[1][2] The dihydrochloride salt form enhances its solubility in water compared to the free base.[1] It is a versatile chemical intermediate used in the synthesis of dyes, pigments, polymers, and as a building block in pharmaceutical development.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 615-47-4 | [3] |

| Molecular Formula | C₆H₉N₃·2HCl | [3] |

| Molecular Weight | 196.08 g/mol | [3] |

| Appearance | White to off-white; Orange to Brown to Dark purple powder/crystal | [1][2] |

| Solubility | Soluble in water | [1] |

| Melting Point | ~290°C | [4] |

| Decomposition Temp. | >260°C | [5] |

| Key Sensitivities | Hygroscopic (moisture sensitive), Air Sensitive | [2] |

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors. While stable under recommended storage conditions, its reactivity, particularly the presence of three amine groups on the benzene ring, makes it susceptible to degradation.

Factors Influencing Stability

The primary factors affecting the stability of this compound are moisture, air (oxygen), light, and temperature. The diagram below illustrates the relationship between these factors and potential degradation pathways.

Susceptibility to Degradation

-

Hygroscopicity and Hydrolysis: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can affect its physical state and may promote hydrolytic degradation, although the dihydrochloride salt form is generally stable against hydrolysis. The primary concern with moisture is the potential to accelerate oxidative processes.

-

Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by light and moisture and can lead to the formation of colored impurities, such as quinone-imines and polymeric materials.[7][8] This explains why the compound's appearance can vary from off-white to dark purple.

-

Photostability: As an aromatic amine, the compound may be sensitive to light. Exposure to UV or visible light can provide the energy needed to initiate oxidative degradation pathways.[9] Photostability testing is crucial to determine the need for light-protective packaging.

-

Thermal Stability: The compound has a high melting point and a decomposition temperature above 260°C.[5] However, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate other degradation pathways like oxidation. Thermal decomposition can lead to the release of irritating gases and vapors.[5]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the quality and shelf-life of this compound. The following recommendations are based on its known sensitivities.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Options include Room Temperature (<25°C), Refrigerated (2-8°C), or Freezer (-20°C).[2] | Minimizes thermal degradation and slows the rate of oxidative reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[2] | Prevents oxidative degradation from atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place. Use of a desiccator is recommended. | Prevents moisture absorption due to its hygroscopic nature. |

| Light | Protect from light. Use amber vials or store in a dark cabinet. | Prevents light-catalyzed (photo) degradation. |

| Incompatibilities | Keep away from strong oxidizing agents.[5] | To prevent vigorous and potentially hazardous reactions. |

The following decision tree provides a logical workflow for determining the appropriate storage conditions in a research environment.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a protocol based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for drug substances can be adapted.[1][10] This provides a systematic approach to evaluating the impact of temperature, humidity, and light.

General Stability Testing Workflow

The diagram below outlines a typical workflow for a comprehensive stability study.

Protocol for Hygroscopicity Testing

Objective: To quantify the moisture uptake of the compound under specific relative humidity (RH) conditions.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of the test sample into a pre-weighed vapor sorption analyzer pan.

-

Drying: Dry the sample in the instrument under a flow of dry nitrogen at 25°C until a stable weight is achieved (<0.01% change in 5 minutes).

-

Sorption/Desorption Cycle:

-

Increase the RH in steps of 10% from 0% to 90% RH.

-

At each step, allow the sample to equilibrate until a stable weight is recorded.

-

Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis: Plot the change in mass (%) versus RH. Classify the hygroscopicity based on the percentage of water uptake at a defined endpoint (e.g., 80% RH).[6][11]

Protocol for Accelerated Stability and Photostability

Objective: To perform stress testing to identify likely degradation products and evaluate stability under accelerated and light-exposed conditions.

Methodology:

-

Sample Preparation: Place samples of the compound in chemically inert, transparent containers. For photostability, also prepare a control sample protected from light (e.g., wrapped in aluminum foil).

-

Accelerated Conditions: Place samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH for a period of 6 months.[12]

-

Photostability Conditions (ICH Q1B):

-

Expose the sample to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

-

Maintain the light-protected control sample under the same temperature and humidity conditions.

-

-

Analysis: At specified time points (e.g., initial, 1, 3, and 6 months for accelerated; post-exposure for photostability), analyze the samples for:

-

Appearance: Visual inspection for color change or physical state change.

-

Purity/Assay: Use a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound.

-

Degradation Products: Profile and quantify any new peaks that appear in the chromatogram.

-

Conclusion

This compound is a stable compound when stored under appropriate conditions. However, its inherent chemical nature as an aromatic amine makes it susceptible to degradation via oxidation, which is exacerbated by exposure to moisture, light, and elevated temperatures. For researchers, scientists, and drug development professionals, adherence to strict storage protocols—including the use of tightly sealed containers, protection from light, and storage in a cool, dry environment, preferably under an inert atmosphere—is essential to preserve its purity and ensure the reliability of experimental outcomes. Formal stability studies, guided by established protocols such as those from the ICH, are recommended to fully characterize its stability profile for critical applications.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 615-47-4 [chemicalbook.com]

- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 6. jocpr.com [jocpr.com]

- 7. Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jordilabs.com [jordilabs.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ema.europa.eu [ema.europa.eu]

Spectroscopic and Synthetic Profile of 1,2,4-Benzenetriamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 1,2,4-benzenetriamine dihydrochloride (CAS No. 615-47-4). Due to the limited availability of public domain raw spectroscopic data for this compound, this document focuses on predicted spectroscopic features based on its chemical structure, alongside detailed, standardized experimental protocols for data acquisition. This guide is intended to support researchers in the identification, characterization, and application of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is an aromatic triamine salt. The free base is known to be unstable and susceptible to oxidation, making the dihydrochloride salt the more common and stable form for laboratory use and storage.[1]

| Property | Value |

| Molecular Formula | C₆H₁₁Cl₂N₃ |

| Molecular Weight | 196.08 g/mol [2] |

| Appearance | Purple powder[3] |

| Melting Point | 290°C[4] |

| Solubility | Slightly soluble in water[4] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to show a complex splitting pattern for the aromatic protons due to the unsymmetrical substitution on the benzene ring. The amine protons are expected to be broad and their chemical shift may vary depending on the solvent and concentration.[1]

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | Complex Multiplet |

| Amine/Ammonium Protons | Broad Singlet |

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the chemically non-equivalent carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region for benzene derivatives, with their shifts influenced by the electron-donating amino groups.[1]

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~110-150 | Aromatic Carbons (C-N and C-H) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the vibrations of its functional groups. The dihydrochloride salt form will notably influence the N-H stretching and bending vibrations due to the formation of ammonium ions (-NH₃⁺).[1]

| Predicted IR Absorption Data | |

| Frequency (cm⁻¹) | Vibrational Mode |

| 3200-2800 (strong, broad) | N-H Stretch (Ammonium Salt) |

| 3100-3000 (medium) | C-H Stretch (Aromatic) |

| 1600-1450 (medium to strong) | C=C Stretch (Aromatic Ring) |

| 1600-1500 (medium) | N-H Bend (Ammonium Salt) |

Mass Spectrometry (MS)

For mass spectral analysis, electrospray ionization (ESI) in positive ion mode is the most suitable technique, as the amine groups are readily protonated. The expected molecular ion would correspond to the protonated free base.[1]

| Predicted Mass Spectrometry Data | |

| Ionization Mode | Predicted m/z |

| ESI (+) | [C₆H₉N₃ + H]⁺ |

Synthesis Protocol

A common and established method for synthesizing this compound begins with m-dichlorobenzene. This multi-step pathway involves nitration, ammonolysis, and catalytic hydrogenation.[1]

Synthesis Workflow

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

-

Nitration of m-Dichlorobenzene: m-Dichlorobenzene is treated with a mixture of concentrated sulfuric acid and fuming nitric acid to yield 1,3-dichloro-4,6-dinitrobenzene.[3]

-

Ammonolysis: The resulting dinitro compound undergoes ammonolysis, where the chloro groups are substituted by amino groups, to form 4,6-dinitro-1,3-phenylenediamine.[1]

-

Catalytic Hydrogenation: The dinitro intermediate is then reduced via catalytic hydrogenation, typically using a palladium-on-carbon catalyst, to produce the free base, 1,2,4-benzenetriamine.[1][3]

-

Formation of the Dihydrochloride Salt: The final product is obtained by treating the 1,2,4-benzenetriamine with hydrochloric acid.

Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Applications in Research and Development

This compound serves as a valuable building block in various scientific fields:

-

Materials Science: It is used as a precursor for the synthesis of multicolor fluorescent carbon dots and as a linker in the formation of covalent organic frameworks (COFs).[1][3]

-

Polymer Chemistry: The trifunctional amine nature of this compound makes it a useful monomer in polymerization reactions.[5]

-

Chemical Synthesis: It acts as an intermediate in the production of dyes, pigments, and other organic molecules.[5]

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. For definitive characterization, it is recommended that researchers acquire experimental data using the protocols outlined herein.

References

- 1. This compound | 615-47-4 | Benchchem [benchchem.com]

- 2. 1,2,4-Triaminobenzene Dihydrochloride | CymitQuimica [cymitquimica.com]

- 3. This compound | 615-47-4 [chemicalbook.com]

- 4. 1,2,4-Benzenetriamine | C6H9N3 | CID 69206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 615-47-4: 1,2,4-Benzenetriamine, hydrochloride (1:2) [cymitquimica.com]

A Technical Overview of the Physical Characteristics of 1,2,4-Benzenetriamine Dihydrochloride

For Immediate Release

This document provides a concise technical summary of the physical and chemical properties of 1,2,4-Benzenetriamine Dihydrochloride (CAS No. 615-47-4), a compound of interest in various research and development applications. The information is compiled for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Physical Properties

This compound is the dihydrochloride salt of 1,2,4-Benzenetriamine. The addition of two hydrochloride moieties enhances the compound's stability and solubility in aqueous solutions compared to its free base form. Its primary use is as a chemical intermediate and a reagent in the synthesis of various organic molecules, including dyes and pigments.[1]

The physical appearance of this compound can vary, which may be dependent on its purity and manufacturer. Generally, it is described as a crystalline solid or powder.[1] The color is most consistently reported as ranging from orange to brown and can extend to a dark purple.[1][2][3] One source also describes it as a purple powder, while another indicates it may appear as a white to off-white crystalline solid.[1][4]

A summary of the key physical and chemical properties is presented in the table below for quick reference.

| Property | Description | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 1,2,4-Triaminobenzene dihydrochloride | [1][2] |

| CAS Number | 615-47-4 | [1][2] |

| Molecular Formula | C₆H₉N₃·2HCl | [3] |

| Molecular Weight | 196.08 g/mol | [1][3] |

| Physical Form | Powder to crystal; solid | [1][2][3] |

| Color | Orange to Brown to Dark purple; Purple; White to off-white | [1][2][3][4] |

Methodology for Property Determination

The physical properties outlined in this document are typically determined through standardized laboratory procedures.

-

Visual Inspection: The color and physical form of the chemical are determined by direct visual observation under controlled laboratory conditions. This is a qualitative assessment and is usually performed as a standard quality control check.

-

Spectroscopic Analysis: While not directly providing a simple color name, techniques such as UV-Visible spectroscopy can quantify the wavelengths of light absorbed and reflected by the compound, providing a more objective measure of its color properties.

-

Purity Analysis: The purity of the substance, often determined by methods like High-Performance Liquid Chromatography (HPLC) or Titration (T), can influence its physical appearance. The noted purity for this compound is typically greater than 95.0%.[1][2][3]

No detailed experimental protocols for the determination of these specific batches' properties are publicly available; however, the methodologies listed above represent the industry standard for such characterizations.

Logical Representation of Compound Properties

The following diagram illustrates the relationship between the compound's identity and its observed physical characteristics.

Caption: Relationship between the chemical identifier and its physical properties.

References

- 1. CAS 615-47-4: 1,2,4-Benzenetriamine, hydrochloride (1:2) [cymitquimica.com]

- 2. 1,2,4-Triaminobenzene Dihydrochloride | 615-47-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1,2,4-Triaminobenzene Dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. This compound | 615-47-4 [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,2,4-Benzenetriamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,4-Benzenetriamine is a highly activated aromatic system due to the presence of three powerful electron-donating amino groups. This high reactivity presents both opportunities and challenges for its functionalization via electrophilic aromatic substitution (EAS). Direct electrophilic substitution on the unprotected triamine is often complicated by polysubstitution, oxidation, and lack of regioselectivity. Therefore, a strategic approach involving the use of protecting groups is essential to control the reactivity and achieve desired substitution patterns. This guide provides a comprehensive overview of the theoretical and practical aspects of performing electrophilic aromatic substitution reactions on 1,2,4-benzenetriamine, with a focus on a protection-substitution-deprotection strategy.

The Challenge of Direct Electrophilic Aromatic Substitution

The three amino groups in 1,2,4-benzenetriamine are strong activating groups, making the benzene ring exceptionally electron-rich and highly susceptible to electrophilic attack. This heightened reactivity leads to several challenges:

-

Polysubstitution: It is difficult to control the reaction to achieve monosubstitution, often resulting in a mixture of products with multiple electrophilic additions.

-

Oxidation: The electron-rich nature of the ring makes it prone to oxidation, especially under the acidic conditions often required for electrophilic aromatic substitution.

-

Lack of Regioselectivity: The combined directing effects of the three amino groups can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

To overcome these challenges, a common and effective strategy is to protect the amino groups, thereby moderating their activating effect and enabling controlled electrophilic substitution.

A Strategic Approach: Protection of the Amino Groups

The most common strategy for controlling the reactivity of 1,2,4-benzenetriamine is the acylation of the amino groups to form amides. Acetyl groups are particularly useful as they are easily introduced and can be removed under relatively mild conditions. The resulting N,N',N''-triacetyl-1,2,4-benzenetriamine serves as a versatile intermediate for subsequent electrophilic aromatic substitution reactions.

The acetamido groups are still activating and ortho-, para-directing, but their activating effect is significantly attenuated compared to the free amino groups. This moderation of reactivity allows for more controlled and selective electrophilic substitution.

Synthesis of N,N',N''-triacetyl-1,2,4-benzenetriamine

A plausible synthetic route for the preparation of the protected starting material is the acetylation of 1,2,4-benzenetriamine using an excess of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol: Acetylation of 1,2,4-Benzenetriamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-benzenetriamine in a suitable solvent such as pyridine or a mixture of acetic acid and sodium acetate.

-

Acetylation: Slowly add a threefold molar excess of acetic anhydride to the solution while stirring.

-

Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 50-80 °C) for a sufficient time to ensure complete acetylation of all three amino groups. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, pour the mixture into cold water to precipitate the N,N',N''-triacetyl-1,2,4-benzenetriamine. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

Electrophilic Aromatic Substitution Reactions of Protected 1,2,4-Benzenetriamine

With the amino groups protected as acetamides, the aromatic ring is now suitably deactivated for controlled electrophilic aromatic substitution. The acetamido groups are ortho-, para-directing.[1][2] In N,N',N''-triacetyl-1,2,4-benzenetriamine, the positions ortho and para to the three acetamido groups are considered for substitution. The most likely positions for electrophilic attack are the C5 and C6 positions, which are ortho and para to the activating groups. Steric hindrance may influence the regioselectivity, favoring the less hindered position.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. A documented example involves the nitration of a phthalyl-protected 1,2,4-benzenetriamine derivative, indicating the feasibility of this reaction on a protected substrate. The reaction with N,N',N''-triacetyl-1,2,4-benzenetriamine is expected to proceed similarly.

Experimental Protocol: Nitration of N,N',N''-triacetyl-1,2,4-benzenetriamine

-

Reaction Setup: Dissolve N,N',N''-triacetyl-1,2,4-benzenetriamine in a suitable solvent like glacial acetic acid in a flask cooled in an ice bath.

-

Nitrating Agent: Slowly add a nitrating agent, such as fuming nitric acid, to the cooled solution with constant stirring.

-

Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side reactions. The reaction progress should be monitored by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice water to precipitate the nitrated product. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, or I) onto the aromatic ring. Due to the activated nature of the substrate, even in its protected form, mild halogenating agents are recommended.

Experimental Protocol: Bromination of N,N',N''-triacetyl-1,2,4-benzenetriamine

-

Reaction Setup: Dissolve N,N',N''-triacetyl-1,2,4-benzenetriamine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a solution of a mild brominating agent, such as N-bromosuccinimide (NBS), to the reaction mixture. The use of a catalyst like a Lewis acid may not be necessary due to the activated nature of the ring.

-

Reaction Conditions: Conduct the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up and Purification: After the reaction is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is typically carried out using sulfuric acid or oleum.

Experimental Protocol: Sulfonation of N,N',N''-triacetyl-1,2,4-benzenetriamine

-

Reaction Setup: Carefully add N,N',N''-triacetyl-1,2,4-benzenetriamine portion-wise to concentrated sulfuric acid or fuming sulfuric acid (oleum) at a low temperature.

-

Reaction Conditions: Gently heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and maintain it for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonated product will precipitate and can be collected by filtration. The product can be purified by recrystallization from water or an aqueous alcohol solution.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst. However, the presence of the nitrogen atoms in the acetamido groups can lead to complexation with the Lewis acid, potentially deactivating the catalyst. Therefore, careful selection of the catalyst and reaction conditions is crucial. Amide groups, while having a lone pair on the nitrogen, are generally compatible with Friedel-Crafts reactions as the lone pair is delocalized by resonance with the carbonyl group, making it less basic and less likely to coordinate with the Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation of N,N',N''-triacetyl-1,2,4-benzenetriamine

-

Reaction Setup: Suspend N,N',N''-triacetyl-1,2,4-benzenetriamine and a Lewis acid catalyst (e.g., AlCl3) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.

-

Acylating Agent: Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride) to the suspension at a low temperature.

-

Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

-

Work-up and Purification: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent. Wash the organic layer with water, a dilute base solution, and brine. Dry the organic layer and concentrate it to obtain the crude product, which can be purified by column chromatography or recrystallization.

Deprotection of the Acetyl Groups

After the desired electrophilic substitution has been achieved, the acetyl protecting groups can be removed to yield the functionalized 1,2,4-benzenetriamine derivative. This is typically accomplished by hydrolysis under acidic or basic conditions.

Experimental Protocol: Deprotection of Acetylated 1,2,4-Benzenetriamine Derivatives

-

Acidic Hydrolysis: Reflux the acetylated compound in an aqueous solution of a strong acid such as hydrochloric acid or sulfuric acid.

-

Basic Hydrolysis: Reflux the acetylated compound in an aqueous or alcoholic solution of a strong base such as sodium hydroxide or potassium hydroxide.

The choice between acidic and basic conditions will depend on the stability of the newly introduced electrophilic substituent to the hydrolysis conditions. After hydrolysis, the reaction mixture is neutralized, and the deprotected product is isolated by extraction or precipitation and purified by appropriate methods.

Summary of Quantitative Data

| Reaction | Electrophile | Reagents & Conditions | Expected Major Product(s) |

| Nitration | -NO₂ | Fuming HNO₃ in glacial acetic acid, 0-10 °C | 5-Nitro-N,N',N''-triacetyl-1,2,4-benzenetriamine |

| Bromination | -Br | N-Bromosuccinimide (NBS) in acetic acid, room temp. | 5-Bromo-N,N',N''-triacetyl-1,2,4-benzenetriamine |

| Sulfonation | -SO₃H | Concentrated H₂SO₄ or oleum, 50-100 °C | N,N',N''-Triacetyl-1,2,4-benzenetriamine-5-sulfonic acid |

| Acylation | -COR | RCOCl, AlCl₃ in an inert solvent | 5-Acyl-N,N',N''-triacetyl-1,2,4-benzenetriamine |

Note: The regioselectivity is predicted based on the directing effects of the acetamido groups. Experimental verification is necessary to confirm the exact product distribution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the protection-substitution-deprotection strategy and the general mechanism of electrophilic aromatic substitution.

References

The Oxidation Potential of 1,2,4-Triaminobenzene and its Dihydrochloride Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical oxidation of 1,2,4-triaminobenzene and its dihydrochloride salt. While specific experimental data for 1,2,4-triaminobenzene is limited in publicly available literature, this document extrapolates from the well-documented electrochemical behavior of analogous aromatic amines, such as anilines and phenylenediamines, to predict its properties. This guide covers the fundamental principles of its oxidation, expected potential ranges, the influence of its chemical structure on redox properties, and detailed experimental protocols for its determination. Furthermore, it includes diagrams illustrating the electrochemical workflow and the proposed oxidation pathway, serving as a valuable resource for researchers in drug development and related scientific fields.

Introduction

1,2,4-Triaminobenzene is an aromatic amine of significant interest in various chemical and pharmaceutical applications. Its three amino groups make it a highly electron-rich system, susceptible to oxidation. The oxidation potential is a critical parameter that governs its reactivity, stability, and potential biological activity, including its role in redox-mediated signaling pathways and as a precursor for conductive polymers or dye synthesis. The dihydrochloride salt of 1,2,4-triaminobenzene is often used to improve its stability and solubility in aqueous media, and its electrochemical behavior is expected to be pH-dependent.

Understanding the oxidation potential and the associated electrochemical mechanisms is crucial for applications ranging from the synthesis of novel materials to the design of new therapeutic agents. This guide aims to provide a detailed technical overview of the core principles and methodologies for studying the oxidation of 1,2,4-triaminobenzene.

Fundamental Principles of Aromatic Amine Oxidation

The electrochemical oxidation of aromatic amines, including anilines and phenylenediamines, has been extensively studied.[1][2] The initial step in the anodic oxidation of these compounds is typically a one-electron transfer from the nitrogen atom to form a cation radical.[3] The stability of this radical cation is highly dependent on the molecular structure and the presence of substituents on the aromatic ring.

For 1,2,4-triaminobenzene, the presence of three electron-donating amino groups is expected to significantly lower its oxidation potential compared to aniline, making it more susceptible to oxidation.[3] The general mechanism for the electrochemical oxidation of anilines involves the formation of a cation radical, which can then undergo further reactions such as deprotonation, dimerization, or polymerization.

Expected Oxidation Potential of 1,2,4-Triaminobenzene

Given that p-phenylenediamine has a lower oxidation potential than aniline due to the presence of a second amino group, it is highly probable that 1,2,4-triaminobenzene, with three amino groups, will have an even lower oxidation potential. The oxidation is expected to be a multi-step process, with the potential for multiple oxidation waves corresponding to the successive oxidation of the amino groups or the aromatic ring.

For the dihydrochloride salt, the electrochemical behavior will be strongly influenced by the pH of the medium. In acidic solutions, the amino groups will be protonated, which is expected to increase the oxidation potential due to the decreased availability of the lone pair of electrons on the nitrogen atoms.

Experimental Protocol: Determination of Oxidation Potential using Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique to study the redox properties of chemical species.[4] A standard experimental setup for determining the oxidation potential of 1,2,4-triaminobenzene or its dihydrochloride salt would involve the following:

4.1. Materials and Equipment

-

Potentiostat: An instrument for controlling the potential of the working electrode.

-

Electrochemical Cell: A three-electrode cell consisting of:

-

Working Electrode: A glassy carbon electrode is a common choice for studying the oxidation of organic compounds.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter (or Auxiliary) Electrode: A platinum wire or graphite rod.

-

-

Analyte Solution: A solution of 1,2,4-triaminobenzene or its dihydrochloride salt in a suitable solvent.

-

Supporting Electrolyte: A non-reactive salt (e.g., tetrabutylammonium perchlorate, TBAP, or potassium chloride, KCl) to ensure sufficient conductivity of the solution.

-

Solvent: Acetonitrile or an aqueous buffer solution, depending on the solubility of the analyte and the desired experimental conditions.

-

Inert Gas: Nitrogen or argon to deoxygenate the solution, as dissolved oxygen can interfere with the electrochemical measurements.

4.2. Experimental Procedure

-

Solution Preparation: Prepare a solution of the analyte (e.g., 1-5 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.

-

Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent being used.

-

Cyclic Voltammetry Measurement:

-

Immerse the three electrodes into the solution.

-

Set the parameters on the potentiostat:

-

Initial and Final Potentials: Define a potential window that is wide enough to observe the oxidation peak(s) of the analyte. For an initial experiment, a range from 0 V to +1.5 V vs. Ag/AgCl could be appropriate.

-

Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility of the redox process.

-

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the anodic peak potential (Epa), which corresponds to the oxidation of the analyte.

-

If the process is reversible, a corresponding cathodic peak (Epc) will be observed on the reverse scan. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2.

-

Visualizations

Experimental Workflow

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. uni-due.de [uni-due.de]

Methodological & Application